2'-O-MOE-cytidine's significance in scientific research stems from its ability to enhance the properties of ASOs. Specifically, incorporating 2'-O-MOE-cytidine into ASOs increases their resistance to degradation by nucleases, improves their binding affinity to target RNA, and enhances their cellular uptake [, , , ]. These features are vital for the development of effective ASO-based therapeutics.
2'-O-(2-Methoxyethyl)-cytidine is a modified nucleoside that has garnered attention in the field of medicinal chemistry and molecular biology due to its enhanced stability and potential therapeutic applications. This compound is derived from cytidine, a naturally occurring nucleoside, by substituting the 2'-hydroxyl group with a 2-methoxyethyl group. The modification is intended to improve the pharmacological properties of nucleosides, particularly in terms of resistance to enzymatic degradation and enhanced binding affinity to RNA targets.
The synthesis of 2'-O-(2-Methoxyethyl)-cytidine typically involves starting materials such as uridine or cytidine derivatives. Various synthetic routes have been developed to achieve this modification, often incorporating techniques from organic chemistry and biochemistry.
2'-O-(2-Methoxyethyl)-cytidine is classified as a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides but contain modifications that can alter their biological activity. This particular compound falls under the category of 2'-O-alkylated nucleosides, which are known for their improved stability against nucleases.
The synthesis of 2'-O-(2-Methoxyethyl)-cytidine can be accomplished through various methods, often involving the protection and deprotection of functional groups to facilitate specific reactions. A common approach begins with the synthesis of 2'-O-methyl-uridine, which is then converted into the 2'-O-(2-Methoxyethyl) derivative.
The reaction conditions must be optimized to prevent side reactions and ensure high yields. For example, using anhydrous conditions and appropriate solvents can significantly enhance the efficiency of the alkylation step .
The molecular structure of 2'-O-(2-Methoxyethyl)-cytidine consists of a pyrimidine base (cytosine) attached to a ribose sugar that has been modified at the 2' position with a methoxyethyl group. The chemical formula for this compound is CHNO.
The mechanism by which 2'-O-(2-Methoxyethyl)-cytidine exerts its effects primarily involves its incorporation into RNA sequences during transcription or replication processes. The modified sugar enhances binding affinity to complementary RNA strands while simultaneously providing resistance against nucleolytic degradation.
Research indicates that oligonucleotides containing 2'-O-(2-Methoxyethyl)-cytidine demonstrate increased stability in biological systems compared to their unmodified counterparts . This stability is crucial for developing effective therapeutic agents targeting RNA.
The primary applications of 2'-O-(2-Methoxyethyl)-cytidine include:
The stereoselective synthesis of 2'-O-(2-methoxyethyl)-cytidine (2'-O-MOE-cytidine) relies on chiral pool strategies starting from L-arabinose, ensuring enantiomeric purity critical for oligonucleotide therapeutics. The synthesis proceeds via a conformationally locked O²,2′-anhydro-L-uridine (11) intermediate, formed through cyclization of aminooxazoline 10 (derived from L-arabinose and cyanamide) with methyl propiolate (65% yield) [2]. This anhydrouridine scaffold enables stereospecific 2′-O-alkoxylation by ring-opening with alkoxide nucleophiles. For 2′-O-MOE-cytidine, nucleophilic displacement of the anhydro bridge with 2-methoxyethoxide introduces the MOE group while retaining β-configuration at the glycosidic bond [2]. Subsequent uracil-to-cytosine transformation employs a three-step sequence:
Table 1: Key Intermediates in Stereoselective Synthesis
Intermediate | Function | Yield |
---|---|---|
Aminooxazoline (10) | Chiral precursor from L-arabinose | 70% |
O²,2′-Anhydro-L-uridine (11) | Ring-opened by MOE nucleophile | 65% |
2′-O-MOE-L-uridine (13) | Cytosine precursor | 55% |
Protection of 3′/5′-hydroxyl groups is essential during nucleobase transformation to prevent side reactions. Two dominant strategies exist:
Comparative studies reveal significant advantages of acetyl over silyl protection in 2′-O-MOE-cytidine synthesis:
Table 2: Protecting Group Efficiency Comparison
Parameter | Silyl (TBS) | Acetyl |
---|---|---|
Protection Reagent | TBSCl/imidazole | Ac₂O/pyridine |
Yield | 90% (for di-TBS) | 92% |
Deprotection Reagent | TBAF (toxic) | Aq. NH₃ (in situ) |
Overall Yield to 17 | 58% (4 steps) | >85% (2 steps) |
Environmental Impact | High (hazardous reagents) | Low |
The acetyl route achieves concomitant deprotection during ammonolysis, enhancing atom economy and enabling a 2-step conversion from 2′-O-MOE-uridine (13) to cytidine (22) [2]. This aligns with green chemistry principles by reducing solvent use and toxic byproducts.
Efficient 2′-O-methoxyethylation requires catalytic ring-opening of anhydrouridine 11. Initial attempts with magnesium/iodine in methanol caused undesired C5 iodination (40% yield) [2]. Optimized protocols include:
Table 3: Catalytic Systems for 2′-O-Alkoxylation
Catalyst System | Solvent | Product | Yield | Reaction Time |
---|---|---|---|---|
Mg(OMe)₂ | MeOH | 2′-O-Methyluridine | 85% | 5 h |
Aluminum | 2-Methoxyethanol | 2′-O-MOE-uridine | 55% | 48 h |
Post-synthetic C5-modifications of the cytidine base enable tailored bioactivity:
Table 4: Functionalized 2′-O-MOE-Cytidine Derivatives
Compound | Modification | Key Application |
---|---|---|
2′-O-MOE-5-iodo-cytidine | C5-iodo | Precursor for Pd-catalyzed cross-coupling |
2′-O-MOE-5-alkynyl-cytidine | Alkyne tether | Fluorescent probes or bioconjugation |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9